

Spectroscopic Data for 3-Amino-5-bromopyridin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-bromopyridin-4-ol

Cat. No.: B168431

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectroscopic data for the compound **3-Amino-5-bromopyridin-4-ol** (CAS No: 101084-20-2). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

- IUPAC Name: **3-Amino-5-bromopyridin-4-ol**
- Molecular Formula: $C_5H_5BrN_2O$ [\[1\]](#)
- Molecular Weight: 189.01 g/mol [\[1\]](#)
- InChI Key: DMZVRJHJGBNINH-UHFFFAOYSA-N [\[1\]](#)

Spectroscopic Data

While publicly available, comprehensive experimental spectra for **3-Amino-5-bromopyridin-4-ol** are limited. This section presents available data and predicts characteristic spectral features based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ChemicalBook lists the availability of ^1H NMR and ^{13}C NMR spectra for **3-Amino-5-bromopyridin-4-ol**.^{[2][3]} The expected chemical shifts are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom and pyridine ring nitrogen.

2.1.1. ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
H-2	7.5 - 8.0	Singlet	Downfield shift due to proximity to the electronegative nitrogen atom.
H-6	7.0 - 7.5	Singlet	
-NH ₂	4.5 - 6.0	Broad Singlet	Chemical shift can be concentration and solvent dependent.
-OH	9.0 - 11.0	Broad Singlet	Chemical shift is highly dependent on solvent and temperature.

2.1.2. ^{13}C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon	Expected Chemical Shift (ppm)	Notes
C-2	140 - 150	
C-3	125 - 135	Carbon bearing the amino group.
C-4	155 - 165	Carbon bearing the hydroxyl group, significantly downfield.
C-5	100 - 110	Carbon bearing the bromine atom.
C-6	135 - 145	

Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-Amino-5-bromopyridin-4-ol** is not readily available in the public domain. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (hydroxyl)	3200 - 3600	Strong, Broad
N-H Stretch (amino)	3300 - 3500	Medium (two bands)
C=C & C=N Stretch (aromatic ring)	1550 - 1650	Medium to Strong
C-O Stretch (hydroxyl)	1260 - 1350	Strong
C-N Stretch (amino)	1250 - 1340	Medium
C-Br Stretch	500 - 600	Medium to Strong

Mass Spectrometry (MS)

A mass spectrum for **3-Amino-5-bromopyridin-4-ol** is not publicly available. The expected mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).

Ion	Expected m/z	Notes
$[\text{M}]^+$	188/190	Molecular ion peak, showing a characteristic M and M+2 pattern with approximately equal intensity due to the bromine isotopes. The exact mass is 187.9585 g/mol . [4]
$[\text{M}-\text{H}_2\text{O}]^+$	170/172	Loss of a water molecule.
$[\text{M}-\text{Br}]^+$	109	Loss of the bromine atom.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **3-Amino-5-bromopyridin-4-ol**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Amino-5-bromopyridin-4-ol**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or Methanol- d_4) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse (zg30)
- Solvent: DMSO- d_6

- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Solvent: DMSO-d₆
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **3-Amino-5-bromopyridin-4-ol** sample onto the ATR crystal.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Technique: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Mass Spectrometry

Sample Preparation:

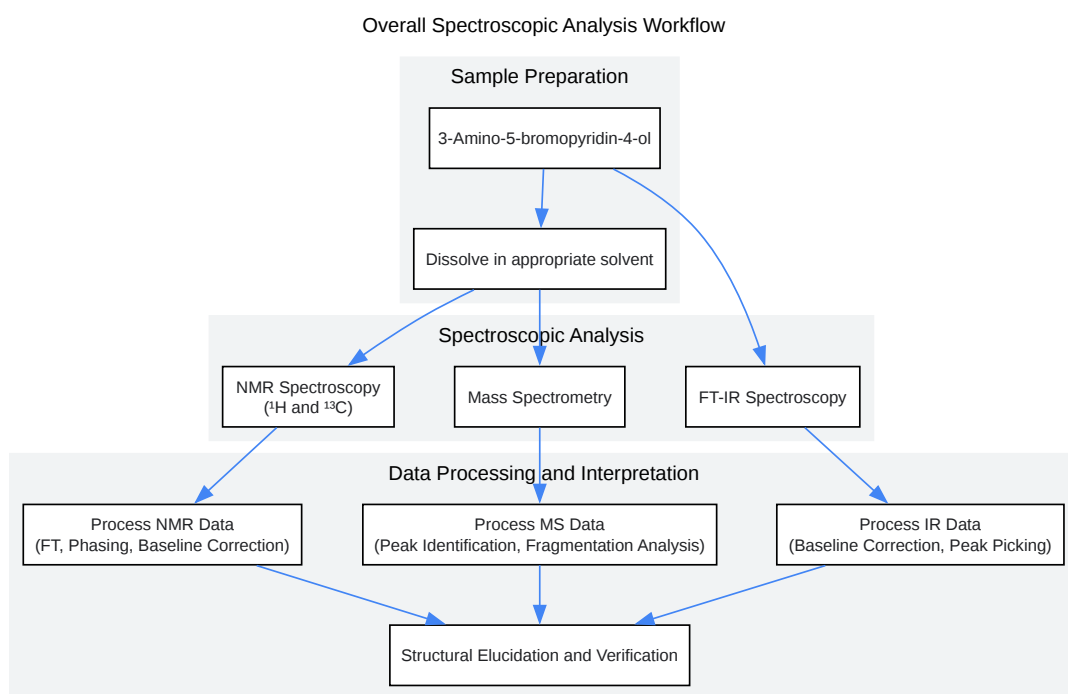
- Prepare a dilute solution of **3-Amino-5-bromopyridin-4-ol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 50 - 500 m/z
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Experimental Workflows

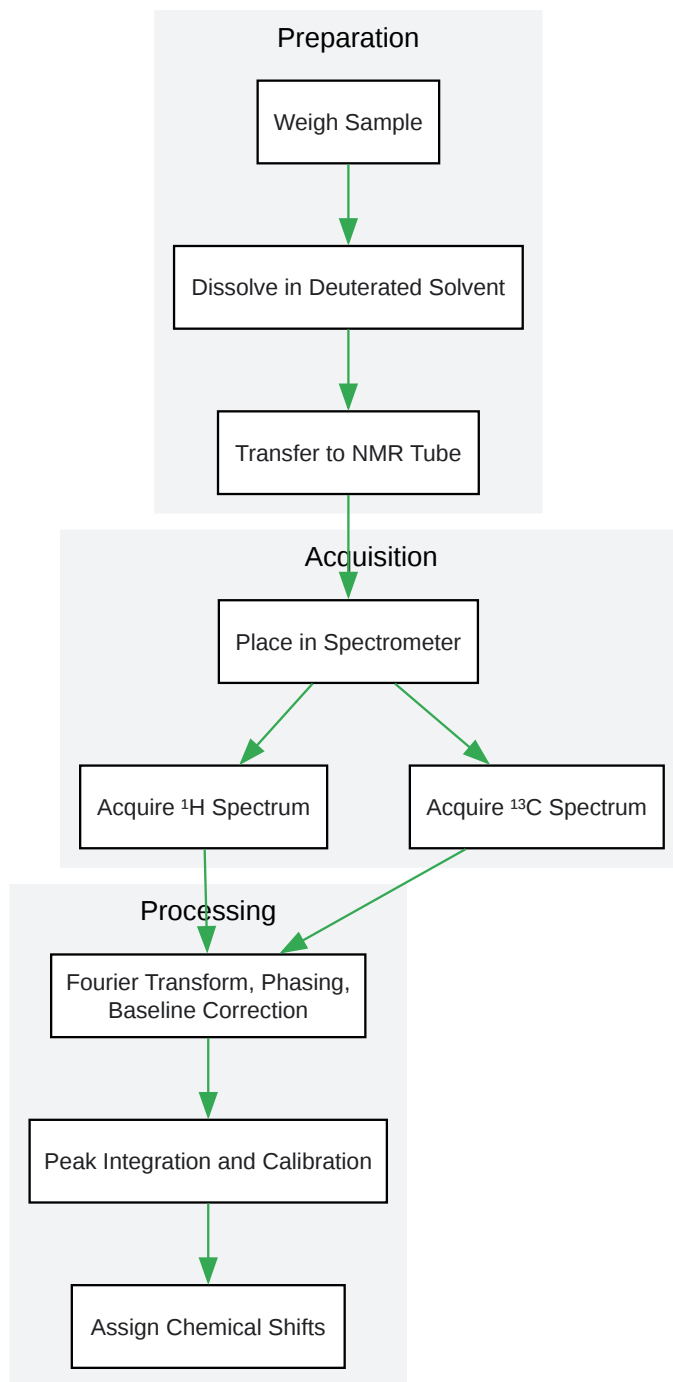
The following diagrams illustrate the logical flow of the spectroscopic analysis process.



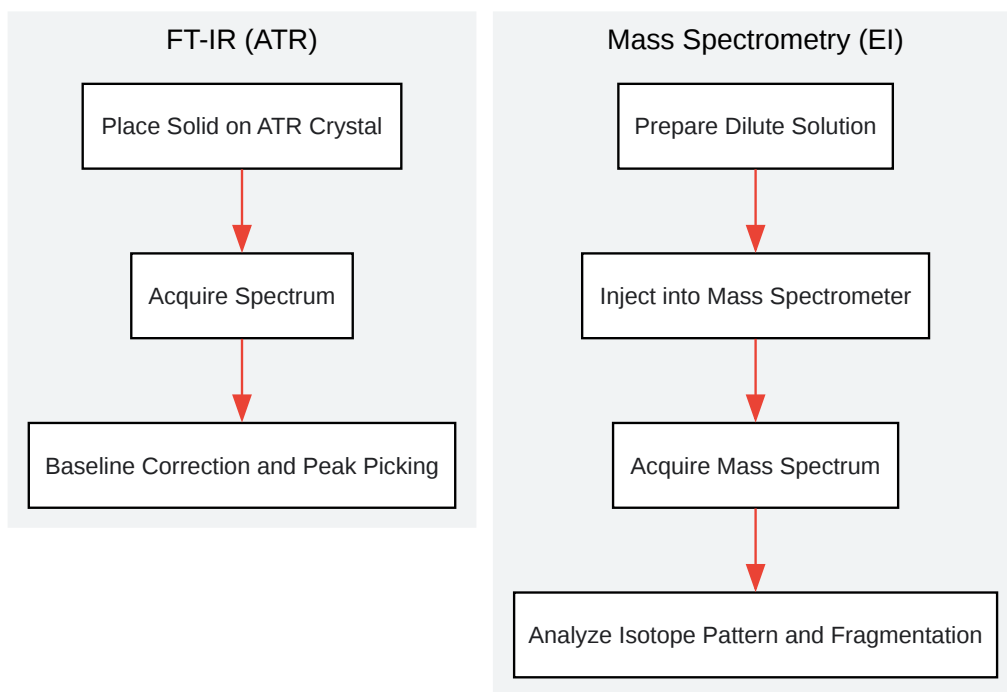
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Caption: Overall workflow for the spectroscopic analysis of **3-Amino-5-bromopyridin-4-ol**.

NMR Spectroscopy Workflow



FT-IR and MS Workflows



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